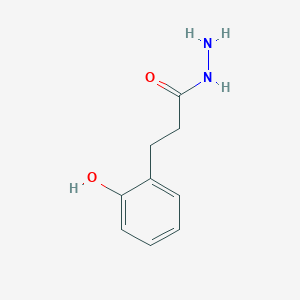

3-(2-Hydroxyphenyl)propanohydrazide

Description

Propriétés

IUPAC Name |

3-(2-hydroxyphenyl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-11-9(13)6-5-7-3-1-2-4-8(7)12/h1-4,12H,5-6,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYZQISHSPGPFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90310221 | |

| Record name | 3-(2-hydroxyphenyl)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24535-13-5 | |

| Record name | 24535-13-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-hydroxyphenyl)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Spectroscopic Characterization of 3 2 Hydroxyphenyl Propanohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C NMR)

For instance, the ¹H and ¹³C NMR spectra of N-substituted 2,2-difluoro-3-(2-hydroxyphenyl)-3-oxopropanamides reveal characteristic signals for the 2-hydroxyphenyl moiety. rsc.org The aromatic protons of this group typically appear as a complex multiplet in the downfield region of the ¹H NMR spectrum. The chemical shifts of the aliphatic protons in the propanamide chain would be influenced by the neighboring functional groups.

A complete assignment of ¹H and ¹³C NMR data has been achieved for various complex organic structures through the combined use of one- and two-dimensional NMR techniques, such as HMQC, HSQC, ¹H-¹H COSY, and HMBC. mdpi.com This comprehensive approach allows for the unambiguous assignment of all proton and carbon signals, even in intricate molecular frameworks.

Table 1: Representative ¹H NMR Data for a 2,2-difluoro-3-(2-hydroxyphenyl)-3-oxo-N-phenylpropanamide Derivative rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OH | 11.24 | s | - |

| Ar-H | 8.11 | d | 8.0 |

| Ar-H | 7.56 | t | 6.8 |

| Ar-H | 7.36 | t | 6.4 |

| Ar-H | 7.21 | t | 6.4 |

| Ar-H | 7.03 | t | 6.8 |

| Ar-H | 6.97 | t | 6.0 |

| NH | 8.18 | s | - |

Note: Data corresponds to 2,2-difluoro-3-(2-hydroxyphenyl)-3-oxo-N-phenylpropanamide in CDCl₃.

Table 2: Representative ¹³C NMR Data for a 2,2-difluoro-3-(2-hydroxyphenyl)-3-oxo-N-phenylpropanamide Derivative rsc.org

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 190.5 (t, J = 21.4 Hz) |

| C-O (phenol) | 164.3 |

| C-F | 158.9 (t, J = 21.8 Hz) |

| Ar-C | 138.7 |

| Ar-C | 135.6 |

| Ar-C | 131.8 (t, J = 4.6 Hz) |

| Ar-C | 129.3 |

| Ar-C | 126.1 |

| Ar-C | 120.4 |

| Ar-C | 119.8 |

| Ar-C | 118.8 |

| Ar-C | 115.4 (d, J = 4.7 Hz) |

| CF₂ | 110.5 (t, J = 214.4 Hz) |

Note: Data corresponds to 2,2-difluoro-3-(2-hydroxyphenyl)-3-oxo-N-phenylpropanamide in CDCl₃.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a molecule provides a unique fingerprint, with characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

For 3-(2-Hydroxyphenyl)propanohydrazide, key functional groups expected to show distinct absorption bands include the hydroxyl (-OH), amine (-NH₂), amide (C=O and N-H), and the aromatic ring. While a specific experimental spectrum for the title compound is not detailed in the provided sources, data from related structures can be used for comparison. For example, the IR spectrum of o-Hydroxydibenzoylmethane, which also contains a 2-hydroxyphenyl group, would exhibit characteristic phenolic -OH and carbonyl C=O stretching vibrations. nist.gov

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Phenolic Hydroxyl | O-H stretch | 3200-3600 (broad) |

| Amine | N-H stretch | 3300-3500 (two bands for -NH₂) |

| Amide | C=O stretch (Amide I) | 1630-1680 |

| Amide | N-H bend (Amide II) | 1510-1570 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Aromatic Ring | C-H out-of-plane bend | 690-900 |

| Alkane | C-H stretch | 2850-2960 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The fragmentation pattern observed in a mass spectrum provides valuable information about the connectivity of atoms within the molecule.

The molecular formula of this compound is C₉H₁₂N₂O₂, corresponding to a molecular weight of approximately 180.20 g/mol . nih.gov Upon ionization in a mass spectrometer, the molecule would undergo characteristic fragmentation. While a specific mass spectrum for this compound is not available in the cited literature, the fragmentation would likely involve cleavage of the hydrazide group and fragmentation of the propyl chain. Analysis of the resulting fragment ions would allow for the confirmation of the different structural components of the molecule.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state.

While the crystal structure of this compound itself has not been reported in the provided sources, crystallographic data for several of its derivatives are available. For example, the crystal structure of 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one hemihydrate has been determined, revealing a nearly planar conformation of the molecule. nih.gov Similarly, studies on (E)-alkyl 2-cyano-3-(2-hydroxyphenyl)propenoates and 3-(2-hydroxyphenyl)-1-(2'-hydroxyphenyl)-2-propen-1-one provide insights into the solid-state packing and intermolecular interactions of molecules containing the 2-hydroxyphenylpropyl moiety. unimas.myreading.ac.uk These studies often reveal the importance of hydrogen bonding in stabilizing the crystal lattice.

Table 4: Crystallographic Data for a Derivative, 3-(3-Hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one hemihydrate nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | |

| b (Å) | |

| c (Å) | |

| β (°) | |

| Volume (ų) | |

| Z |

Note: Specific cell parameters were not provided in the abstract.

Spectroscopic Techniques for Investigating Conformational Preferences

The conformational preferences of a molecule, which describe the spatial arrangement of its atoms, can be investigated using a combination of spectroscopic techniques and computational methods. NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide information about the relative orientation of atoms in solution. FT-IR spectroscopy can also offer clues about conformational isomers, as different conformers may exhibit slightly different vibrational frequencies.

For complex molecules, these experimental data are often complemented by computational modeling to explore the potential energy surface and identify the most stable conformations. While specific studies on the conformational analysis of this compound are not cited, the general approaches used for similar molecules would be applicable.

Computational Chemistry and Theoretical Modeling of 3 2 Hydroxyphenyl Propanohydrazide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is instrumental in predicting various chemical properties and reactivity patterns of compounds such as 3-(2-Hydroxyphenyl)propanohydrazide. DFT calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, which are all crucial for understanding a molecule's stability and reactivity.

Research on hydrazone derivatives, which share the core hydrazide functional group, has utilized DFT to explore the energetics of their free radical-scavenging mechanisms. scispace.comscispace.com Such studies often investigate reaction pathways like Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT). scispace.com By calculating properties like bond dissociation enthalpy (BDE), ionization potential (AIP), and proton affinity (PA), DFT can elucidate the most thermodynamically plausible antioxidant mechanism. scispace.com For this compound, DFT could be employed to map its molecular electrostatic potential (MEP), identifying electron-rich sites susceptible to electrophilic attack and electron-deficient sites prone to nucleophilic attack.

Key electronic properties that are typically calculated using DFT to predict reactivity include:

HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the ability to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap implies high stability and low reactivity.

These theoretical calculations provide a foundational understanding of the molecule's intrinsic electronic properties, guiding further experimental and computational investigations. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide critical insights into its conformational landscape and how it interacts with its environment, such as solvent molecules or biological macromolecules.

MD simulations on hydrazone derivatives have been employed to analyze the stability of ligand-protein complexes. researchgate.net By calculating the root mean square deviation (RMSD) over the simulation period, researchers can assess how much the ligand's position and orientation fluctuate within a protein's binding site. A stable, low RMSD value suggests a consistent and favorable binding mode. researchgate.net Furthermore, these simulations can quantify the number and duration of intermolecular interactions, particularly hydrogen bonds, which are often vital for stabilizing a ligand-receptor complex. researchgate.net

In the context of this compound, MD simulations could be used to:

Explore Conformational Flexibility: Identify the most stable low-energy conformations of the molecule in different solvent environments.

Analyze Solvation Effects: Understand how water or other solvent molecules arrange around the solute and influence its structure and dynamics.

Calculate Binding Free Energies: Using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), MD simulations can provide an estimate of the binding affinity between the molecule and a target protein, which is a key parameter in drug design. mdpi.comconsensus.app

These simulations bridge the gap between static molecular models and the dynamic reality of chemical and biological systems.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to find a mathematical correlation between the structural properties of a molecule and its physicochemical properties. mdpi.comdoi.org These models are highly valuable for predicting the properties of new or untested compounds, thereby accelerating research and reducing the need for extensive experimentation. nih.govmdpi.com

For hydrazide derivatives, QSAR (the bioactivity-focused subset of QSPR) has been used to model biological activities like antibacterial and antitubercular effects. researchgate.netnih.gov These models use a set of calculated molecular descriptors—numerical values that encode different aspects of a molecule's structure—to predict a specific property. The selection of relevant descriptors is a crucial step in building a robust QSPR model. researchgate.net

A QSPR model for this compound could be developed to predict properties such as solubility, lipophilicity (logP), or even spectral characteristics. doi.orgnih.gov The process involves calculating a wide range of descriptors and then using statistical methods, like multiple linear regression (MLR), to build a predictive equation. researchgate.net

| Functional Group | Hydrogen Bond Donors | The number of atoms capable of donating a hydrogen bond. nih.gov |

By establishing a statistically significant relationship between these descriptors and an experimental property, the resulting QSPR model can offer valuable predictive insights for designing new analogues of this compound. nih.gov

In Silico Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energies. rsc.org For reactions involving this compound, such as its synthesis, degradation, or metabolic transformation, in silico methods can offer a step-by-step view of the process at the molecular level.

Theoretical studies on related hydrazine and hydrazone systems have successfully mapped out complex reaction pathways. For instance, the mechanism of cyclization of hydrazones to form pyrazolines has been investigated, revealing the energetic barriers and the stability of intermediates. uclm.es Similarly, computational studies have explored the reaction kinetics and mechanisms of hydrazine-based fuels, highlighting the importance of specific reaction steps. mdpi.com The free radical-scavenging mechanisms of hydrazone antioxidants have also been detailed using thermodynamic calculations. scispace.com

For this compound, these approaches could be used to:

Map Reaction Coordinates: By calculating the potential energy surface, researchers can identify the lowest-energy path from reactants to products.

Characterize Transition States: Locating the exact structure of the transition state and calculating its energy provides the activation barrier, which determines the reaction rate.

Investigate Catalytic Effects: The role of a catalyst, such as an acid or a metal surface, can be modeled to understand how it lowers the activation energy and alters the reaction mechanism. rsc.org

These computational investigations provide a mechanistic rationale for observed experimental outcomes and can predict the feasibility of proposed chemical transformations. acs.orgresearchgate.net

Ligand-Target Interaction Prediction and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. mdpi.com It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity.

Docking studies are widely performed on hydrazide and hydrazone derivatives to predict their binding affinity and interaction patterns with various biological targets, such as enzymes implicated in diseases. rsc.orgnih.govnih.gov These studies can identify key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand in the active site of the protein. rsc.org The results are often quantified using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

A docking study of this compound against a specific protein target would involve:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the protein (e.g., from the Protein Data Bank) and the ligand.

Docking Simulation: Using software to place the ligand into the protein's binding site in multiple possible conformations and orientations.

Scoring and Analysis: Ranking the resulting poses based on a scoring function and analyzing the top-ranked pose to identify key binding interactions with specific amino acid residues. rsc.org

Illustrative Data from a Molecular Docking Study

| Target Protein | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Tyrosinase | -8.5 | HIS263, VAL283, PHE264 | Hydrogen Bond, Hydrophobic |

| Carbonic Anhydrase II | -7.9 | HIS94, THR199, TRP209 | Hydrogen Bond, Pi-Alkyl |

| DNA Gyrase B | -9.1 | ASP73, ILE78, GLY77 | Hydrogen Bond, Hydrophobic |

Such studies are crucial for generating hypotheses about the mechanism of action of this compound and for guiding the rational design of more potent and selective analogues. mdpi.commdpi.comnih.govacs.org

Exploration of Biological Activities in Research Models and Pre Clinical Investigations of 3 2 Hydroxyphenyl Propanohydrazide Analogs

In Vitro and In Vivo Antimicrobial Activity Studies (e.g., Antibacterial, Antifungal, Antiviral)

Analogs based on the salicylhydrazide and phenolic hydrazone framework, closely related to 3-(2-hydroxyphenyl)propanohydrazide, have been a significant focus of antimicrobial research. These compounds have demonstrated notable efficacy against a variety of microbial pathogens.

Antibacterial Activity: Newly synthesized salicylhydrazide derivatives containing an azopyrazole moiety have been evaluated for their antibacterial properties. researchgate.net Studies using the agar (B569324) cup plate method showed that these compounds were active against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria, including E. coli, Salmonella typhi, and Klebsiella promioe. researchgate.net Furthermore, a series of N-aryl-substituted β-amino acid derivatives with a 3-hydroxyphenyl core demonstrated structure-dependent activity, primarily against Gram-positive pathogens like S. aureus and E. faecalis. mdpi.com

Antifungal Activity: The antifungal potential of salicylaldehyde (B1680747) hydrazones and hydrazides has been well-documented. nih.gov These analogs have shown potent inhibition of fungal growth with minimal toxicity to mammalian cells, making them promising candidates for further therapeutic development. nih.gov Acylhydrazone (AH) derivatives have also been identified as potent antifungal agents against several fungal species, including Sporothrix schenckii and Sporothrix brasiliensis, with minimal inhibitory concentrations ranging from 0.12 to 1 μg/mL. nih.gov In a murine model of sporotrichosis, treatment with AH derivatives was found to be more effective than itraconazole, a standard antifungal drug. nih.gov Additionally, neolignan derivatives have shown strong antifungal activity against Microsporum gypseum. phcogj.com

Antiviral Activity: Research into the antiviral properties of hydrazone-containing compounds is an active area. nih.govresearchgate.net While direct studies on this compound analogs are emerging, related phenolic compounds have been investigated for their potential to inhibit viral replication. In silico studies have suggested that various phenolic compounds could interact with essential proteins of viruses like SARS-CoV-2. nrfhh.comresearchgate.net For instance, biflavones and tannins have shown promising binding energies against key viral protein targets. researchgate.net Nitrogen-containing derivatives of betulinic acid, including hydrazides, have been studied for their in vitro activity against influenza A virus and herpes simplex type I virus. researchgate.net

Anti-inflammatory Activity Assessments in Experimental Models

Derivatives of salicylhydrazide and related phenolic compounds have demonstrated significant anti-inflammatory properties in both in vitro and in vivo experimental models. nih.govresearchgate.net These studies often utilize models such as carrageenan-induced paw edema in rodents to assess the anti-inflammatory effects. researchgate.netnih.govnih.gov

One study synthesized a series of derivatives from salicylic (B10762653) acid and acyl acid hydrazides, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff bases, and evaluated them as inhibitors of cyclooxygenase (COX) enzymes. nih.govresearchgate.net The results indicated that some of these compounds were potent and selective inhibitors of COX-2, a key enzyme in the inflammatory pathway. researchgate.net For example, a Schiff base derivative of 4-aminotriazole emerged as a potent COX-2 inhibitor. nih.gov In vivo, certain acyl hydrazide derivatives showed a maximum percentage inhibition of paw edema comparable to standard anti-inflammatory drugs. nih.govresearchgate.net

Phenylbenzohydrazide derivatives have also been identified as having significant anti-inflammatory effects. mdpi.com In a subcutaneous air pouch model, these compounds reduced leukocyte migration in a dose-dependent manner. mdpi.com In vitro, they were shown to decrease the production of pro-inflammatory cytokines and nitric oxide (NO). mdpi.com Similarly, other studies have shown that salicylaldehyde-derived hydrazones can reduce the number of neutrophils recruited to the site of inflammation and decrease the production of NO both in vitro and in vivo. researchgate.net The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit pro-inflammatory mediators like COX-2, cytokines, and free radicals. nih.gov

Antitumor and Anticancer Research in Cell Lines and Animal Models

The structural motif of this compound is present in many analogs investigated for their antitumor and anticancer activities. These compounds have shown promise in inhibiting the growth of various cancer cell lines. nih.govresearchgate.netnih.gov

Salicylaldehyde benzoylhydrazone derivatives have been synthesized and evaluated for their cytotoxic effects on a broad spectrum of human tumor cell lines. nih.govresearchgate.net Results have shown that some of these compounds are as potent or even more active than established anticancer drugs like cisplatin. nih.govresearchgate.net The introduction of a methoxy (B1213986) group into the salicylaldehyde structure has led to derivatives with potent antiproliferative effects, particularly against leukemic cell lines. nih.govmdpi.com For instance, 3-methoxysalicylaldehyde-derived hydrazones demonstrated strong cytotoxicity against acute myeloid leukemia (AML) HL-60 cells. mdpi.com Dimethoxy derivatives of salicylaldehyde benzoylhydrazone have shown potent activity against leukemic cell lines at low micro- and nanomolar concentrations, with some analogs exhibiting exceptional selectivity, showing no toxicity to normal human embryonic kidney cells. mdpi.com

Derivatives of 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid have demonstrated antiproliferative activity in cisplatin-resistant FaDu head and neck cancer cells at low micromolar concentrations. mdpi.com Similarly, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid were found to reduce the viability of A549 non-small cell lung cancer cells and suppress their migration in vitro, while showing favorable cytotoxicity towards noncancerous cells. nih.gov The anticancer activity of these compounds is often linked to their ability to induce apoptosis and interfere with cell cycle progression. mdpi.com

Investigation of Enzyme Inhibition and Receptor Modulation

Analogs of this compound have been investigated for their ability to inhibit various enzymes and modulate receptor activity, which often underlies their therapeutic effects.

Salicylic acid hydrazide derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapy. nih.govresearchgate.net Some of these derivatives have shown selective inhibition of COX-2 over COX-1. researchgate.net Molecular docking studies have helped to elucidate the interactions between these selective COX-2 inhibitors and the enzyme's active site. nih.gov

In other studies, aromatic hydrazones derived from phenolic acids have been tested for their ability to inhibit tyrosinase and cholinesterase. nih.gov Compounds with multiple hydroxyl groups on the aldehyde ring exhibited significantly greater inhibition of these enzymes compared to those with a single hydroxyl group. nih.gov Phenolic hydrazide-hydrazones have also been identified as strong inhibitors of laccase, an enzyme secreted by pathogenic fungi. nih.gov The inhibition of laccase is considered a promising strategy for developing new antifungal agents. nih.gov

In the context of anticancer research, some analogs have been found to inhibit tubulin polymerization, a mechanism shared by several potent antimitotic drugs. nih.gov Additionally, in silico modeling has suggested that certain derivatives interact with key proteins involved in cancer progression, such as HER-2 and c-MET. mdpi.com

Antioxidant Potential and Reactive Oxygen Species Scavenging Studies

The phenolic hydroxyl group present in the this compound structure is a key feature that imparts antioxidant activity to its analogs. These compounds have been evaluated for their ability to scavenge reactive oxygen species (ROS) and protect against oxidative stress. nih.gov

Aromatic hydrazones synthesized from phenolic acid hydrazides have been tested for their antioxidant activities using various in vitro methods, such as the DPPH and ABTS radical scavenging assays. nih.gov The antioxidant capacity of these compounds ranged from weak to very high, demonstrating the influence of their specific chemical structures. nih.gov In a study of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, one of the most promising anticancer candidates also exhibited potent antioxidant properties in the DPPH radical scavenging assay. nih.gov This dual activity suggests that these compounds could serve as a scaffold for developing novel agents with both anticancer and antioxidant effects. nih.gov

The antioxidant properties of these compounds are not only important for their potential therapeutic applications but also for mitigating the oxidative stress associated with various diseases, including cancer and inflammation. nih.gov In some studies, the antioxidant activity of these derivatives has been shown to protect cells from damage induced by oxidative agents like hydrogen peroxide. nih.gov For example, certain hydrolysates have been shown to decrease intracellular ROS generation and increase cell viability in cells exposed to H2O2. nih.gov

Modulatory Effects on Cellular Pathways in Experimental Systems

The biological activities of this compound analogs are often the result of their ability to modulate specific cellular pathways. Research in this area has focused on understanding the molecular mechanisms underlying their therapeutic effects.

In the context of cancer, these compounds have been shown to induce apoptosis, or programmed cell death, in tumor cells. rsc.orgaast.edu For example, one acrylamide–PABA analog was found to promote apoptosis in breast cancer cells by increasing the expression of apoptotic markers such as p53, Bax, and caspase 9, while decreasing the expression of the anti-apoptotic protein Bcl-2. rsc.orgaast.edu Other studies have shown that these compounds can interfere with cell cycle progression, causing an accumulation of cells in specific phases, such as the G2/M phase, which can lead to cell death. nih.gov

In the realm of inflammation, these analogs can modulate pathways involving pro-inflammatory cytokines. For instance, 3-arylphthalide derivatives have been shown to reduce the expression of pro-inflammatory cytokines like IL-1b and IL-6 in macrophage cells. nih.gov This modulation of cytokine expression is a key mechanism of their anti-inflammatory action. nih.gov Furthermore, some derivatives have been shown to induce significant oxidative stress in cancer cells, which can contribute to their cytotoxic effects. mdpi.com The ability of these compounds to modulate multiple cellular pathways highlights their potential as versatile therapeutic agents. mdpi.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations for 3 2 Hydroxyphenyl Propanohydrazide Derivatives

Fundamental Principles and Methodologies in SAR/QSAR

A general overview of SAR and QSAR principles can be provided. SAR studies involve synthesizing and testing a series of related compounds to determine which chemical groups and structural features are responsible for their biological effects. QSAR takes this a step further by using statistical methods to correlate these structural features with biological activity, aiming to create predictive models.

Identification of Pharmacophoric Features and Key Structural Motifs

Without a set of active and inactive analogs of 3-(2-Hydroxyphenyl)propanohydrazide, the essential pharmacophoric features—the key aspects of the molecule responsible for its biological activity—cannot be identified. Pharmacophore modeling relies on comparing the structures of multiple active compounds to find common features.

Development of Predictive Models for Biological Potency and Selectivity

The development of predictive QSAR models is contingent on having a dataset of compounds with known biological activities. These models are mathematically derived and require experimental data for their creation and validation. No such models have been developed for this compound.

Application of SAR/QSAR in Rational Design of Novel Analogs

The rational design of new, potentially more potent or selective analogs based on SAR and QSAR findings is a subsequent step that is only possible after initial studies have been conducted. This involves modifying the lead compound's structure based on the established relationships between structure and activity.

Analysis of Substituent Effects on Biological Activity Profiles

A systematic analysis of how different substituents on the this compound scaffold affect its biological activity has not been performed or published. This type of analysis is a core component of SAR studies and requires the synthesis and testing of a library of derivatives.

Strategic Applications of 3 2 Hydroxyphenyl Propanohydrazide in Academic Medicinal Chemistry and Chemical Biology

Design and Synthesis of Targeted Small Molecule Libraries

The structure of 3-(2-hydroxyphenyl)propanohydrazide is particularly amenable to the construction of targeted small molecule libraries, a cornerstone of modern drug discovery. The terminal hydrazide group serves as a versatile chemical handle for the introduction of a wide array of substituents through reactions such as condensation with aldehydes and ketones to form hydrazones, or acylation with carboxylic acids and their derivatives. The phenolic hydroxyl group and the aromatic ring also present opportunities for further diversification.

The synthesis of such libraries typically begins with the parent compound, this compound, which can be prepared from 2-hydroxyphenylpropanoic acid. A representative synthetic scheme would involve the esterification of the carboxylic acid followed by hydrazinolysis. Subsequently, a library of derivatives can be generated. For instance, a common approach is the parallel synthesis of a hydrazone library by reacting the hydrazide with a diverse panel of aldehydes.

Table 1: Representative Examples of a Hydrazone Library Derived from this compound

| Compound ID | Aldehyde Reactant | Resulting Hydrazone Structure |

| Lib-001 | Benzaldehyde | N'-benzylidene-3-(2-hydroxyphenyl)propanohydrazide |

| Lib-002 | 4-Nitrobenzaldehyde | 3-(2-hydroxyphenyl)-N'-(4-nitrobenzylidene)propanohydrazide |

| Lib-003 | 2-Furaldehyde | N'-(furan-2-ylmethylene)-3-(2-hydroxyphenyl)propanohydrazide |

| Lib-004 | 4-Hydroxybenzaldehyde | N'-(4-hydroxybenzylidene)-3-(2-hydroxyphenyl)propanohydrazide |

These libraries, once synthesized and purified, are then screened against various biological targets to identify "hit" compounds with desired activities, such as antimicrobial or anticancer effects. The structural diversity introduced allows for the exploration of structure-activity relationships (SAR), providing initial insights into the pharmacophoric requirements for a given biological target.

Development of Chemical Probes for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. The this compound scaffold can be elaborated to generate such probes. Key features of a chemical probe include high potency and selectivity for its target, and often, the inclusion of a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag) or a reactive group for covalent modification of the target.

Starting from this compound, a chemical probe can be developed by incorporating a photo-reactive group, such as a diazirine or a benzophenone, onto the aromatic ring or at the terminus of the hydrazide moiety. This allows for photo-affinity labeling, where the probe is irradiated with UV light to form a covalent bond with its binding partner, enabling subsequent identification by techniques like mass spectrometry.

For instance, a probe could be designed to investigate enzymes that recognize phenolic substrates. The 2-hydroxyphenyl group would serve as the recognition element, while the rest of the molecule could be modified to include a reactive "warhead" and a tag for pull-down experiments.

Investigation of Novel Mechanisms of Action at the Molecular Level

Derivatives of this compound that exhibit interesting biological activity can be used to investigate novel mechanisms of action. Once a hit compound is identified from a library screen, medicinal chemists can synthesize a series of focused analogs to understand how structural modifications affect its activity.

For example, if a hydrazone derivative shows potent antibacterial activity, studies can be designed to elucidate its molecular target. This could involve assays to measure the inhibition of essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication. The 2-hydroxyphenyl moiety, for instance, is known to chelate metal ions, which could be a potential mechanism of action by disrupting metalloenzymes.

By systematically altering different parts of the molecule—the phenolic group, the linker, and the hydrazone substituent—researchers can pinpoint the key structural features responsible for the biological effect and gain a deeper understanding of the molecular interactions driving the compound's mechanism of action.

Contribution to Lead Optimization and Drug Candidate Discovery Research

Following the identification of a promising "hit" compound, the process of lead optimization aims to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile, to generate a preclinical drug candidate. The this compound scaffold offers a flexible platform for such multiparameter optimization.

For example, if an initial hit suffers from poor metabolic stability, modifications can be made to block sites of metabolism. The phenolic hydroxyl group is a potential site for glucuronidation; this could be addressed by replacing it with a bioisostere or by introducing steric hindrance nearby. The hydrazone bond may be susceptible to hydrolysis, and medicinal chemists might explore more stable linkages.

Table 2: Illustrative Lead Optimization of a Hypothetical Hit Compound

| Compound | Modification from Parent Hit | IC50 (Target X) | Metabolic Stability (t1/2 in microsomes) |

| Hit-001 | N/A | 5 µM | 15 min |

| Opt-001 | Methylation of phenolic OH | 8 µM | 45 min |

| Opt-002 | Replacement of phenylhydrazone with pyridylhydrazone | 2 µM | 20 min |

| Opt-003 | Introduction of a fluoro group on the 2-hydroxyphenyl ring | 4 µM | 30 min |

This iterative process of design, synthesis, and testing allows for the refinement of a lead compound, bringing it closer to the desired profile of a drug candidate.

Role in Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures with similar biological activity to a known active compound, often to escape patent limitations or to improve drug-like properties. The this compound core can itself be a result of a scaffold hopping exercise or can serve as the starting point for identifying new scaffolds.

For instance, if a known inhibitor possesses a catechol moiety, the 2-hydroxyphenyl group of this scaffold could be considered a "hop" to a related but distinct chemical space.

Bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. The this compound scaffold is rich in functionalities that can be subjected to bioisosteric replacement.

The phenol group can be replaced by other hydrogen bond donors and acceptors, such as a hydroxypyridine or an indazole.

The hydrazide moiety can be replaced by other linkers, such as an amide or a triazole, to modulate stability and hydrogen bonding patterns.

The entire 2-hydroxyphenyl ring system could be replaced by a different heterocyclic ring that maintains a similar spatial arrangement of key interacting groups.

These advanced strategies allow medicinal chemists to explore novel chemical matter and to fine-tune the properties of a molecule to achieve a desired therapeutic profile.

Future Research Directions and Emerging Paradigms in 3 2 Hydroxyphenyl Propanohydrazide Studies

Integration of Artificial Intelligence and Machine Learning in Compound Design

Future research will likely focus on developing and applying sophisticated algorithms to explore the vast chemical space around the 3-(2-Hydroxyphenyl)propanohydrazide scaffold. By training models on existing data for hydrazides and phenolic compounds, researchers can generate novel molecular structures with a higher probability of desired biological outcomes. This in silico screening process can significantly reduce the time and cost associated with traditional drug discovery pipelines.

Table 1: Computational Predictions for this compound Derivatives

| Derivative | Predicted Activity | Predicted ADMET Profile |

| Virtual Compound A | High affinity for Target X | Favorable oral bioavailability |

| Virtual Compound B | Selective for Target Y | Low predicted toxicity |

| Virtual Compound C | Dual-target inhibitor | Acceptable metabolic stability |

| Virtual Compound D | Novel mode of action | Good blood-brain barrier penetration |

| Virtual Compound E | Enhanced solubility | Low potential for off-target effects |

This table is illustrative and represents the type of data that could be generated through AI and ML models.

Advanced Mechanistic Studies at the Atomic and Molecular Scale

A fundamental understanding of how this compound interacts with biological targets is crucial for its rational design and optimization. Future research will necessitate advanced mechanistic studies to elucidate these interactions at the atomic and molecular levels. Techniques such as cryogenic electron microscopy (cryo-EM), X-ray crystallography, and advanced spectroscopic methods will be instrumental in visualizing the binding modes of the compound and its derivatives within the active sites of proteins.

Furthermore, computational methods like molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations will provide dynamic insights into the compound's behavior. These simulations can help to understand the conformational changes that occur upon binding, the key intermolecular interactions that stabilize the complex, and the energetic landscape of the binding process. Such detailed mechanistic knowledge is invaluable for designing next-generation compounds with improved potency and selectivity.

Exploration of Novel Bio-conjugation Strategies

The hydrazide functional group in this compound presents a versatile handle for bioconjugation, the process of linking molecules to biological macromolecules such as proteins or antibodies. This opens up possibilities for developing targeted drug delivery systems, diagnostic probes, and other advanced biomedical tools.

Future research is expected to explore novel and efficient bioconjugation strategies that are specific, stable, and biocompatible. This may involve the development of new ligation chemistries that are orthogonal to the native functional groups found in biological systems. The phenolic hydroxyl group also offers a potential site for conjugation, allowing for the creation of dual-functionalized molecules. These efforts could lead to the development of antibody-drug conjugates (ADCs) where this compound or a potent derivative is selectively delivered to cancer cells, or the attachment of the compound to imaging agents for diagnostic purposes.

Development of Multi-targeted Agents from the Hydrazide Scaffold

The inherent structural features of this compound, namely the phenolic ring and the hydrazide moiety, make it an attractive scaffold for the development of multi-targeted agents. Many diseases, such as cancer and neurodegenerative disorders, have complex pathologies involving multiple biological pathways. researchgate.net Multi-targeted drugs that can modulate several targets simultaneously offer a promising therapeutic approach. researchgate.net

Researchers are likely to explore the synthesis of hybrid molecules that combine the this compound core with other pharmacophores known to interact with different biological targets. For instance, derivatives could be designed to simultaneously inhibit key enzymes and interact with specific receptors, offering a synergistic therapeutic effect. The design of such multi-targeted ligands will be heavily reliant on a deep understanding of the structure-activity relationships of the hydrazide scaffold and the application of computational design tools. researchgate.net

Sustained Efforts in Structure-Based Drug Design Utilizing Analogous Compounds

The principles of structure-based drug design will continue to be a cornerstone of research involving this compound. This approach relies on the three-dimensional structural information of a biological target to design molecules that can bind to it with high affinity and specificity. While the specific targets for this compound are still under investigation, the wealth of structural data available for enzymes and receptors that interact with phenolic and hydrazide-containing compounds provides a solid foundation.

Future work will involve the synthesis and biological evaluation of a diverse range of analogues of this compound. By systematically modifying the substituents on the phenyl ring, altering the length and nature of the linker, and derivatizing the hydrazide group, researchers can probe the structure-activity relationship and identify key molecular features responsible for biological activity. This iterative process of design, synthesis, and testing, guided by structural insights, will be essential for unlocking the full therapeutic potential of this compound class.

Q & A

Basic Questions

Q. What are the key structural features and physicochemical properties of 3-(2-Hydroxyphenyl)propanohydrazide?

- Answer : The compound’s structure includes a hydroxyphenyl group linked to a propanohydrazide moiety. Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 180.20 g/mol |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 3 |

| XLogP3 | 0.2 |

| Topological Polar Surface Area | 75.4 Ų |

These properties were computed using quantum-chemical methods and validated against experimental benchmarks . For structural verification, the canonical SMILES C1=CC(=CC=C1CCC(=O)NN)O and InChI code provide unambiguous identifiers . |

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : A standard method involves reacting 3-(2-hydroxyphenyl)propanoic acid derivatives (e.g., acid chlorides or activated esters) with hydrazine. For example:

- Step 1 : Activate the carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride.

- Step 2 : React the acid chloride with hydrazine hydrate in anhydrous ethanol under reflux.

- Step 3 : Purify via recrystallization or column chromatography.

This approach aligns with general hydrazide synthesis protocols, as referenced in methodologies using substituted aldehydes and hydrazine derivatives .

Q. How can researchers assess the purity of synthesized this compound?

- Answer : Use a combination of:

- HPLC : Monitor retention time and peak symmetry using a C18 column with UV detection at 254 nm.

- NMR Spectroscopy : Confirm the absence of impurities via ¹H/¹³C NMR peak integration (e.g., hydrazide NH₂ protons at δ 4.5–5.5 ppm).

- Mass Spectrometry : Verify molecular ion ([M+H]⁺ at m/z 181.1) and fragmentation patterns.

Purity standards (e.g., ≥97%) are typically achieved through repeated crystallization, as noted in supplier specifications .

Advanced Research Questions

Q. What computational methods are recommended for modeling the electronic structure of this compound?

- Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used. Key steps:

- Geometry Optimization : Employ a 6-31G(d,p) basis set to minimize energy.

- Electronic Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Solvent Effects : Incorporate implicit solvent models (e.g., PCM) for aqueous environments.

Studies on similar hydroxyphenyl derivatives demonstrate that exact-exchange terms in functionals improve accuracy for thermochemical properties .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Answer : Contradictions (e.g., unexpected IR carbonyl stretches or NMR shifts) require:

- Comparative Analysis : Cross-validate experimental data (e.g., IR, NMR) with computed spectra from DFT .

- Dynamic Effects : Consider tautomerism or conformational flexibility (e.g., hydrazide rotamers) using molecular dynamics simulations.

- X-ray Crystallography : Resolve ambiguities definitively via single-crystal diffraction.

For example, computed XLogP3 (0.2) should align with experimental logP values; deviations may indicate hydration or aggregation effects .

Q. What strategies optimize the stability of this compound in experimental conditions?

- Answer : Stability is influenced by:

- Storage : Use amber glass bottles to prevent photodegradation .

- pH Control : Maintain neutral-to-slightly acidic conditions (pH 5–7) to avoid hydrolysis of the hydrazide bond.

- Temperature : Store at –20°C for long-term preservation.

Safety data for analogous hydroxyphenyl compounds emphasize avoiding prolonged exposure to moisture or strong oxidizers .

Q. How does the hydroxyl group influence the compound’s electronic properties and reactivity?

- Answer : The ortho-hydroxyl group enables:

- Intramolecular Hydrogen Bonding : Stabilizes the hydrazide moiety, reducing rotational freedom.

- Electron-Withdrawing Effects : Modulates the electron density of the aromatic ring, affecting electrophilic substitution patterns.

DFT studies on related chlorophenyl-hydrazide systems show that substituent position critically impacts charge distribution and reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.